Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-

Synthetic Methodology Cyclobutane Functionalization Vilsmeier Chemistry

Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- (CAS 66438-89-9) is a highly substituted cyclobutane derivative with molecular formula C10H16 and molecular weight 136.23 g/mol. The compound features a strained four-membered ring bearing four methyl groups at the 1,1,3,3-positions and an ethynyl substituent at the 2-position.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 66438-89-9
Cat. No. B13789799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-
CAS66438-89-9
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(CC(C1C#C)(C)C)C
InChIInChI=1S/C10H16/c1-6-8-9(2,3)7-10(8,4)5/h1,8H,7H2,2-5H3
InChIKeyUUBMLPCTFIRVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- (CAS 66438-89-9): Physicochemical and Structural Baseline


Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- (CAS 66438-89-9) is a highly substituted cyclobutane derivative with molecular formula C10H16 and molecular weight 136.23 g/mol [1]. The compound features a strained four-membered ring bearing four methyl groups at the 1,1,3,3-positions and an ethynyl substituent at the 2-position [2]. Key physicochemical properties include density 0.84 g/cm³, boiling point 133.5°C at 760 mmHg, flash point 23.7°C, and refractive index 1.458 . The compound is a liquid at ambient temperature and serves primarily as a synthetic intermediate or model substrate in fundamental studies of cyclobutane conjugation and ring strain phenomena.

1
Validated model substrate for cyclobutane–π conjugation and photoelectron spectroscopy studies
2
One-step quantitative synthesis protocol reduces procurement supply-chain risk
3
Crystallographic and full multi-nuclear NMR/IR reference data available for identity verification

Why In-Class Cyclobutane Analogs Cannot Be Freely Substituted for 2-Ethynyl-1,1,3,3-tetramethylcyclobutane (CAS 66438-89-9)


Substitution with structurally similar cyclobutane derivatives—such as the vinyl analog (1,1,3,3-tetramethyl-2-vinylcyclobutane, CAS not specified) or the less methylated analog (3-ethynyl-1,1-dimethylcyclobutane)—introduces measurable changes in key physicochemical and electronic parameters that directly affect downstream utility [1]. The ethynyl group confers a distinct electronic conjugation profile and terminal alkyne reactivity not present in vinyl-substituted analogs, while the 1,1,3,3-tetramethyl substitution pattern significantly lowers orbital energy differences relative to less-substituted cyclobutanes, enhancing conjugative interactions with π-systems [1]. Furthermore, the absence of solid-state characterization data for most analogs limits their utility in applications requiring unambiguous identity verification or structure-property correlation [2]. The following quantitative evidence demonstrates where this compound's differentiation is both measurable and functionally relevant.

Vinyl analog Substitution with vinyl analogs may alter terminal alkyne reactivity and distinct conjugation profile
Less-methylated Reduced methyl substitution may lower orbital interaction energy and weaken cyclobutane–π conjugation
No crystal data Most in-class analogs lack published crystallographic benchmarks, limiting unambiguous identity verification

Quantitative Differentiation Evidence for 2-Ethynyl-1,1,3,3-tetramethylcyclobutane (CAS 66438-89-9)


Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Protocols for Ethynyl Cyclobutanes

The target compound can be prepared in a single synthetic step in quantitative yield using adapted Vilsmeier conditions, a protocol that directly contrasts with multi-step sequences typically required for ethynyl-substituted cyclobutane analogs [1]. This represents a substantial improvement in step-economy and process mass intensity for procurement or in-house synthesis planning.

Synthetic efficiency
Class-level
One-step quantitative yield vs multi-step protocols (≥2 steps)
Reported synthetic efficiency supports procurement planning
Class-level baseline inferred; direct analog yield data unavailable
Synthetic Methodology Cyclobutane Functionalization Vilsmeier Chemistry

Crystallographic Identity: First Reported Single-Crystal X-Ray Structure Enables Unambiguous Procurement Verification

The crystal structure of 2-ethynyl-1,1,3,3-tetramethylcyclobutane has been determined by X-ray diffraction for the first time, providing definitive unit cell parameters that enable unambiguous identity verification via powder XRD or single-crystal analysis upon receipt of material [1]. The melting point was also reported for the first time in this study [1].

Crystallographic identity
Cross-study
Single-crystal X-ray structure determined; unit cell and melting point reported
Enables identity verification by crystallographic benchmarks
First published crystal structure; no analog data for comparison
X-ray Crystallography Solid-State Characterization Structural Verification

Electronic Conjugation: Tetramethyl Substitution Enhances Cyclobutane-π Interaction vs. Unsubstituted Cyclobutane

Photoelectron spectroscopic analysis of 2-ethynyl-1,1,3,3-tetramethylcyclobutane and its analogs revealed that the methyl substitution pattern in the 1,1,3,3-positions substantially enhances the conjugative power of the cyclobutane ring by lowering the energy difference between cyclobutane and π orbitals [1]. Without this substitution effect, the influence of the cyclobutane on π-systems hardly exceeds that of an alkyl substituent of comparable size [1]. A general interaction term of HRS = −0.54 eV was derived for conjugation between cyclobutane and π-systems from the PE spectra of this series [1].

Electronic conjugation
Head-to-head
Tetramethyl substitution enhances cyclobutane–π interaction; HRS = −0.54 eV derived
Supports cyclobutane–π conjugation research
PE spectroscopy comparison with unsubstituted cyclobutane
Photoelectron Spectroscopy Conjugation Orbital Interactions

Conformation-Independent Conjugation: Ethynyl Cyclobutanes vs. Ethynyl Cyclopropanes

PE spectroscopic analysis of ethynyl-substituted cyclobutanes (including 2-ethynyl-1,1,3,3-tetramethylcyclobutane) demonstrates that, in contrast to findings for the corresponding cyclopropyl compounds, the conjugative interaction in cyclobutane derivatives does not depend on conformation [1]. This fundamental difference in electronic behavior between four-membered and three-membered ring systems has implications for applications where predictable, conformation-independent properties are required.

Conformation independence
Head-to-head
Cyclobutane conjugation is conformation-independent, unlike ethynylcyclopropanes
Supports design of conformation-independent electronic systems
Based on PE spectroscopic comparison
Conformational Analysis Conjugation Photoelectron Spectroscopy

Spectroscopic Reference Data: Updated Multi-Nuclear NMR and IR Characterization Enables QC Validation

Comprehensive spectroscopic characterization has been reported for 2-ethynyl-1,1,3,3-tetramethylcyclobutane, including ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy data provided in full detail [1][2]. The 2024 study updated earlier NMR assignments and provided the first crystallographically correlated spectroscopic dataset [2].

Spectroscopic reference
Cross-study
Updated ¹H, ²H, ¹³C NMR; IR; Raman data published with X-ray correlation
Full spectroscopic dataset supports QC and identity verification
2024 update resolves earlier partial assignments
NMR Spectroscopy IR Spectroscopy Quality Control

Validated Application Scenarios for 2-Ethynyl-1,1,3,3-tetramethylcyclobutane (CAS 66438-89-9) Based on Quantitative Evidence


Fundamental Studies of Cyclobutane Conjugation and Orbital Interactions

The compound serves as an experimentally validated model substrate for photoelectron spectroscopic studies examining conjugative interactions between four-membered rings and π-systems [1]. Its tetramethyl substitution pattern enhances conjugation relative to unsubstituted cyclobutanes, while the ethynyl group enables comparison with vinyl-substituted analogs, making it a defined reference point for studies on ring-strain effects on electronic structure.

Synthetic Methodology Development and Reagent Screening

The established one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [2] provides a benchmark reaction for evaluating new synthetic methods targeting alkynyl-substituted strained carbocycles. Researchers can use this compound as a reference substrate when developing or optimizing novel functionalization protocols for cyclobutane scaffolds.

Crystallographic and Spectroscopic Reference Material Procurement

Given the availability of a fully determined single-crystal X-ray structure [3] and comprehensive, updated multi-nuclear NMR, IR, and Raman spectroscopic data [2][3], this compound is appropriate for procurement as a reference standard for analytical method development, instrument calibration in small-molecule crystallography, and quality control verification in synthetic chemistry laboratories.

Application
Selection Property
Validation Focus
Conjugation & orbital interaction studies
Tetramethyl-substituted ethynylcyclobutane scaffold
Conformation-independent electronic behavior via photoelectron spectroscopy
Synthetic methodology benchmarking
High-yield one-step Vilsmeier-type synthesis protocol
Step-economy and process mass intensity evaluation
Spectroscopic & crystallographic reference
Comprehensive multi-nuclear NMR, IR, Raman and X-ray dataset
QC identity verification and instrument calibration
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